2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound with significant interest in medicinal chemistry. It is known for its potential as an inhibitor of retinoic acid receptor-related orphan receptor γ (RORγ), which is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Preparation Methods
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .
Scientific Research Applications
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool compound for studying the function of RORγ in biological systems.
Medicine: Its potential as a therapeutic agent for autoimmune diseases makes it a subject of pharmacological research.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with RORγ. It acts as an antagonist, binding to the ligand-binding domain of RORγ and inhibiting its activity. This inhibition affects the transcriptional regulation of genes involved in the differentiation and function of Th17 cells, which are implicated in autoimmune diseases .
Comparison with Similar Compounds
Similar compounds to 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include other RORγ inhibitors such as:
- 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid amide
These compounds share structural similarities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity and inhibitory activity against RORγ, making it a valuable compound for therapeutic development .
Properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAAAIVRZUVFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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